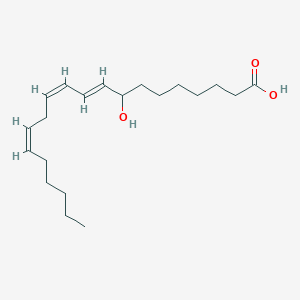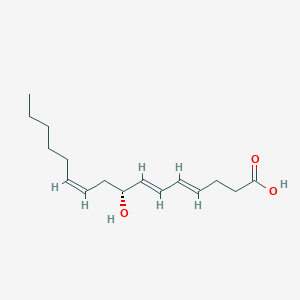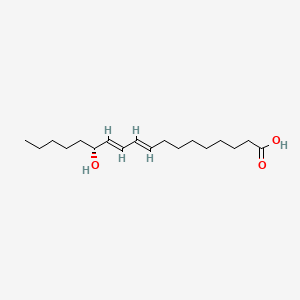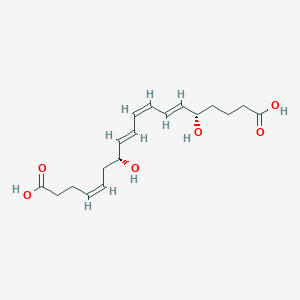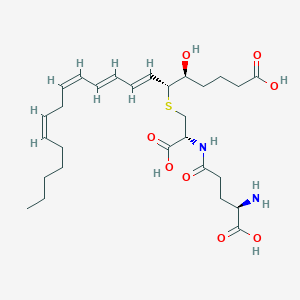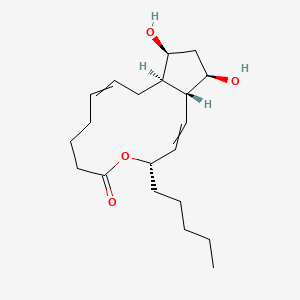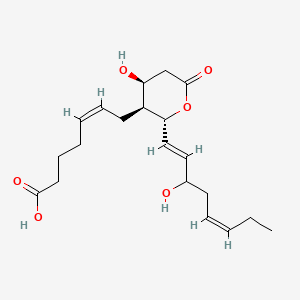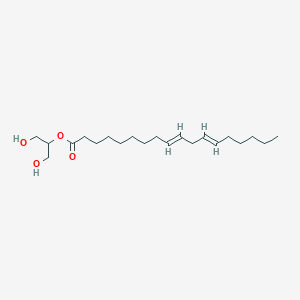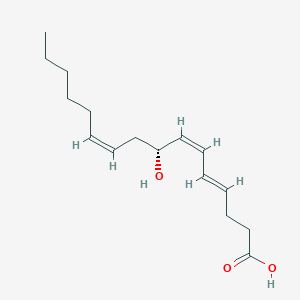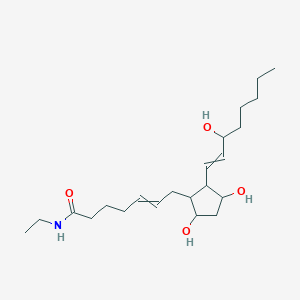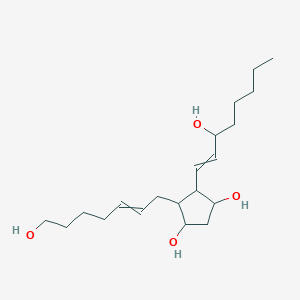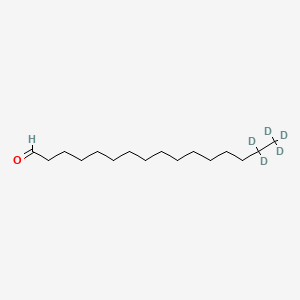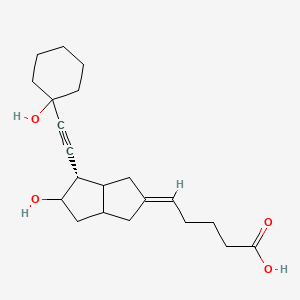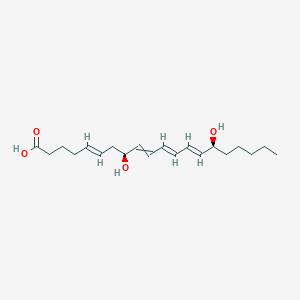
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of the eicosanoid family, which plays a significant role in various biological processes, including inflammation and immunity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid typically involves multi-step organic reactions. One common approach is the oxidation of arachidonic acid, a polyunsaturated fatty acid, using specific enzymes or chemical oxidants. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through metabolic pathways. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogenating agents or alkylating agents are employed, typically under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated derivatives.
科学研究应用
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Research focuses on its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.
作用机制
The mechanism of action of (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular responses. Key pathways include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory mediators.
相似化合物的比较
Similar Compounds
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid: Another eicosanoid with similar structural features but different biological activities.
Arachidonic acid: The precursor to many eicosanoids, including (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid.
Prostaglandins: A group of eicosanoids with diverse physiological functions, including regulation of inflammation and blood flow.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities compared to other eicosanoids. Its dual hydroxyl groups at positions 8 and 15 are particularly significant for its interaction with molecular targets.
属性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10?/t18-,19+/m0/s1 |
InChI 键 |
NNPWRKSGORGTIM-NNTGTBMISA-N |
手性 SMILES |
CCCCC[C@@H](/C=C/C=C/C=C[C@H](C/C=C/CCCC(=O)O)O)O |
规范 SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


